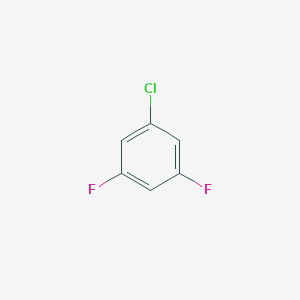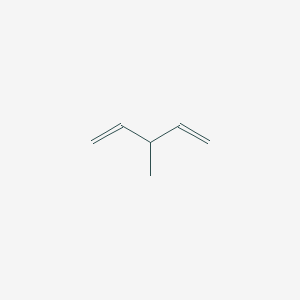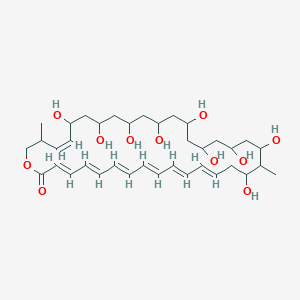
Viridofulvin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viridofulvin is a natural product that is derived from fungi. It is a polyketide compound that has been found to have various biological activities. Viridofulvin has been studied for its potential use in the treatment of cancer, as well as other diseases.
Mecanismo De Acción
The mechanism of action of viridofulvin is not fully understood. However, it has been suggested that viridofulvin may inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. Viridofulvin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Efectos Bioquímicos Y Fisiológicos
Viridofulvin has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using viridofulvin in lab experiments is that it is a natural product that is derived from fungi. This makes it a potentially safer alternative to synthetic compounds. However, one limitation of using viridofulvin in lab experiments is that it is difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of viridofulvin. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its potential use as an antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of viridofulvin.
Métodos De Síntesis
Viridofulvin can be synthesized through the fermentation of fungi. The most common method of synthesis involves the use of Aspergillus terreus. The fermentation process takes place in a liquid culture medium, and the viridofulvin is extracted from the culture broth.
Aplicaciones Científicas De Investigación
Viridofulvin has been extensively studied for its potential use in the treatment of cancer. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
Número CAS |
1405-00-1 |
|---|---|
Nombre del producto |
Viridofulvin |
Fórmula molecular |
C37H58O11 |
Peso molecular |
678.8 g/mol |
Nombre IUPAC |
(3E,5E,7E,9E,11E,13E,33Z)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C37H58O11/c1-26-16-17-28(38)18-29(39)19-30(40)20-31(41)21-32(42)22-33(43)23-34(44)24-36(46)27(2)35(45)14-12-10-8-6-4-3-5-7-9-11-13-15-37(47)48-25-26/h3-13,15-17,26-36,38-46H,14,18-25H2,1-2H3/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,17-16- |
Clave InChI |
BWKABGFZYLDQRM-UHFFFAOYSA-N |
SMILES isomérico |
CC/1COC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C(CC(CC(CC(CC(CC(CC(CC(/C=C1)O)O)O)O)O)O)O)O)C)O |
SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
SMILES canónico |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



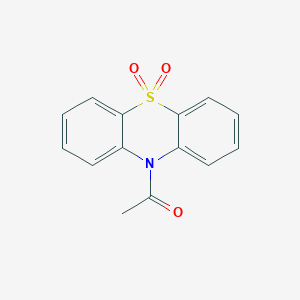
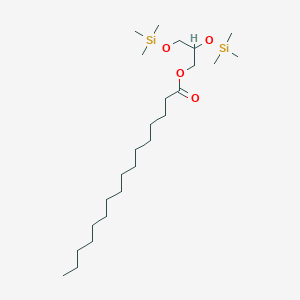
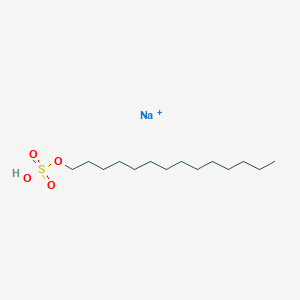
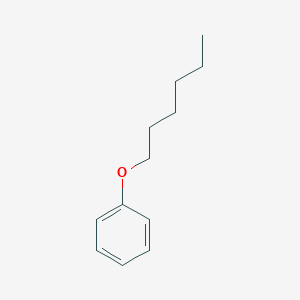
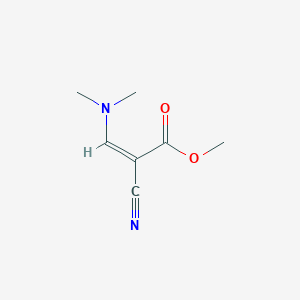
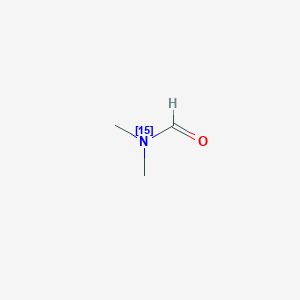
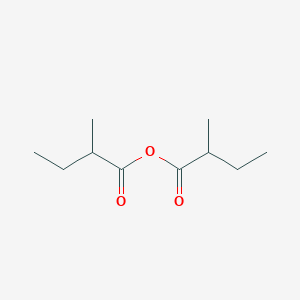
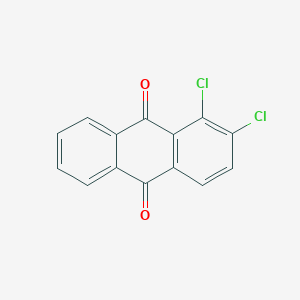
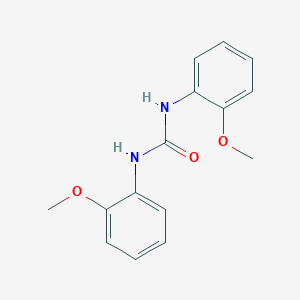
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)
